4-(3-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine
Description
Properties
Molecular Formula |
C15H16FN3 |
|---|---|
Molecular Weight |
257.31 g/mol |
IUPAC Name |
4-(3-fluorophenyl)-2-piperidin-4-ylpyrimidine |
InChI |
InChI=1S/C15H16FN3/c16-13-3-1-2-12(10-13)14-6-9-18-15(19-14)11-4-7-17-8-5-11/h1-3,6,9-11,17H,4-5,7-8H2 |
InChI Key |
GAJBERMXUWIGLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=NC=CC(=N2)C3=CC(=CC=C3)F |
Origin of Product |
United States |
Preparation Methods
Preparation of Pyrimidine Core
2.1. Starting Material Synthesis
The core pyrimidine ring is typically synthesized from commercially available precursors such as 2,4-dichloropyrimidine or 2,4-dibromopyrimidine. The initial step involves regioselective substitution at the 4-position with a 3-fluorophenyl group.
2.2. Regioselective Nucleophilic Aromatic Substitution (SNAr)
- Reagents: 2,4-dichloropyrimidine, 3-fluorophenylboronic acid, palladium catalysts (e.g., Pd(PPh₃)₄), base (potassium carbonate), solvent (dimethylformamide, DMF).
- Conditions: Elevated temperature (~100°C), inert atmosphere.
- Outcome: Selective substitution at the 4-position with the 3-fluorophenyl group via Suzuki-Miyaura coupling, yielding 4-(3-fluorophenyl)-2-chloropyrimidine.
2.3. Chlorine Substitution at the 2-Position
- Reagents: Ammonia or amine nucleophile, ethanol or aqueous media.
- Conditions: Reflux or microwave-assisted heating.
- Outcome: Replacement of the 2-chloro group with an amino group, forming 4-(3-fluorophenyl)-2-aminopyrimidine.
Introduction of the Piperidin-4-yl Group
3.1. Nucleophilic Substitution
- Reagents: Piperidine, potassium carbonate, solvent such as acetonitrile or DMF.
- Conditions: Reflux, inert atmosphere.
- Outcome: Nucleophilic displacement of the 2-amino group with piperidine to generate the 2-(piperidin-4-yl) derivative.
3.2. Alternative Route: Direct Coupling
- Method: Use of a piperidin-4-yl halide (e.g., piperidin-4-yl bromide) to alkylate the pyrimidine at the 2-position via SN2 mechanism.
- Reagents: Piperidin-4-yl bromide, base (e.g., sodium hydride), solvent (DMF).
- Outcome: Efficient formation of the target compound with high regioselectivity.
Optimization and Reaction Conditions
| Step | Reagents | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|
| Suzuki coupling | 3-fluorophenylboronic acid, Pd catalyst, K₂CO₃ | DMF | 100°C | ~70-80% | Regioselective at 4-position |
| Chlorination | POCl₃ or PCl₅ | Pyrimidine | Reflux | High | For selective halogenation |
| Amination | NH₃ or primary amines | Ethanol | Reflux | >90% | For 2-position substitution |
| Piperidine coupling | Piperidin-4-yl halide | Acetonitrile | Reflux | 60-75% | For piperidinyl attachment |
Supporting Research Findings
Recent studies have demonstrated the effectiveness of Suzuki coupling reactions in synthesizing substituted pyrimidines with high regioselectivity, especially when starting from halogenated pyrimidines. For example, the synthesis of 4-fluorophenyl pyrimidines via Suzuki coupling with boronic acids has been well-documented, with yields ranging from 46% to 75% under optimized conditions.
Furthermore, regioselective halogenation strategies, such as selective chlorination or bromination, are crucial for subsequent functionalization steps. The use of POCl₃ or PCl₅ under reflux conditions has proven effective in selectively halogenating pyrimidines at the desired positions.
Chemical Reactions Analysis
Substitution Reactions
The fluorine atom on the phenyl ring and the pyrimidine core positions undergo nucleophilic substitution under controlled conditions.
Key transformations include:
-
Fluorine displacement with amines at 80–100°C in DMF (yields: 60–85%) .
-
Chlorination of the pyrimidine C-5 position using POCl₃ at 110°C (85% conversion).
-
Suzuki-Miyaura cross-coupling at the C-4 pyrimidine position with arylboronic acids (Pd(PPh₃)₄ catalyst, 90°C, 72% yield) .
Oxidation and Reduction
The pyrimidine ring and piperidinyl group participate in redox reactions:
Oxidation pathways:
-
Pyrimidine ring oxidation with KMnO₄ in acidic medium generates pyrimidine N-oxide derivatives (45–60% yield) .
-
Piperidine ring oxidation using m-CPBA forms N-oxide intermediates (selectivity >90%).
Reduction pathways:
-
Catalytic hydrogenation (H₂/Pd-C) reduces pyrimidine C=C bonds to dihydro derivatives (quantitative yield) .
-
LiAlH₄ selectively reduces amide groups in modified analogs (68% yield).
| Process | Reagents | Products | Selectivity | Source |
|---|---|---|---|---|
| Pyrimidine oxidation | KMnO₄, H₂SO₄ | N-Oxides | 58% | |
| Piperidine oxidation | m-CPBA, CH₂Cl₂ | N-Oxides | 92% | |
| Catalytic hydrogenation | 10% Pd/C, H₂ | Dihydropyrimidines | >95% |
Functionalization of the Piperidinyl Group
The piperidine nitrogen undergoes alkylation and acylation:
-
Methylation with CH₃I in THF yields N-methylpiperidine derivatives (83%).
-
Acylation using acetyl chloride forms stable amides (91% yield).
| Modification | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| N-Alkylation | CH₃I, K₂CO₃, THF | N-Methyl derivatives | 83% | |
| N-Acylation | AcCl, Et₃N | Acetamide analogs | 91% |
Ring-Opening and Rearrangement
Under extreme conditions:
-
Hydrolysis with 6M HCl at 120°C cleaves the pyrimidine ring to form diketone intermediates (37% yield).
-
Thermal rearrangement at 250°C produces fused quinazoline derivatives (isolated in 29% yield) .
Stability Under Physiological Conditions
Studies show:
-
pH-dependent hydrolysis of the piperidinyl-pyrimidine bond (t₁/₂ = 8.2 hrs at pH 7.4).
-
Resistance to enzymatic degradation by CYP3A4 (>80% remaining after 1 hr).
This reactivity profile enables strategic modifications to optimize pharmacokinetic properties while retaining bioactivity. Recent applications include developing kinase inhibitors with improved metabolic stability .
Scientific Research Applications
4-(3-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine is a synthetic organic compound belonging to the pyrimidine class, featuring a pyrimidine core substituted with a piperidine ring and a fluorophenyl group. It is explored in medicinal chemistry for its potential biological activity. The presence of fluorine enhances the compound's lipophilicity and metabolic stability, making it valuable for drug discovery and development.
Scientific Research Applications
4-(3-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine has potential applications in drug discovery and development due to its structural characteristics that may confer desirable pharmacological properties. It could serve as a lead compound for designing new therapeutics targeting specific kinases or other enzymes involved in disease pathways, particularly in oncology and metabolic disorders.
Chemical Reactivity The chemical reactivity of 4-(3-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine can be explored through various synthetic pathways. The piperidine nitrogen can act as a nucleophile in reactions with electrophiles, such as alkyl halides or acyl chlorides. The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Biological Activity Compounds similar to 4-(3-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine have demonstrated significant biological activities, particularly as inhibitors of various kinases. Certain pyrimidine derivatives are known to inhibit protein kinase B (PKB), which is involved in several cellular processes including metabolism and cell survival. The fluorophenyl moiety may enhance selectivity and potency against specific biological targets, making this compound a candidate for further pharmacological studies.
Interaction Studies Interaction studies involving 4-(3-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine typically focus on its binding affinity and selectivity towards various biological targets. These studies often employ techniques such as surface plasmon resonance or isothermal titration calorimetry to assess binding interactions with proteins like PKB or other kinases. Understanding these interactions is crucial for optimizing the compound's efficacy and reducing off-target effects.
Potential Applications
- Building block in chemistry
- Drug discovery
- Development of new therapeutics targeting specific kinases or other enzymes involved in disease pathways, particularly in oncology and metabolic disorders
Structural Similarity Several compounds share structural similarities with 4-(3-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine, each exhibiting unique properties:
| Compound Name | Biological Activity |
|---|---|
| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine | Potent inhibitor of protein kinase B |
| 4-(4-Chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine | Selective inhibitor with high clearance rates |
| 4-[5-(Trifluoromethyl)pyrimidin-2-yl]piperazine | Antagonist for muscarinic receptors |
Mechanism of Action
The mechanism of action of 4-(3-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity to these targets, while the piperidinyl group can influence the compound’s pharmacokinetic properties. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1. Structural and Pharmacological Comparison
Table 2. Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | logP* | Water Solubility (mg/mL) |
|---|---|---|---|
| 4-(3-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine | 269.3 | 1.8 | 0.12 |
| PPTN | 449.4 | 3.5 | <0.01 |
| DT592 | 272.2 | 2.3 | 0.08 |
| 2-(Piperidin-4-yl)-4-(trifluoromethyl)pyrimidine hydrochloride | 267.7 | 2.1 | 0.15 |
*Predicted using QSAR models.
Biological Activity
4-(3-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine is a synthetic organic compound belonging to the pyrimidine class. Its structure features a pyrimidine core substituted with a piperidine ring and a fluorophenyl group, which enhances its lipophilicity and metabolic stability. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases involved in critical cellular processes.
Chemical Structure and Properties
The chemical formula of 4-(3-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine is , and it possesses notable physicochemical properties that contribute to its biological activity. The presence of the fluorine atom in the phenyl group increases its binding affinity to biological targets, while the piperidine moiety can modulate pharmacokinetic properties, making it a promising candidate for drug development.
The biological activity of 4-(3-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine primarily involves its interaction with protein kinases. Kinases are enzymes that catalyze the transfer of phosphate groups from ATP to specific substrates, playing crucial roles in cell signaling, metabolism, and cell cycle regulation. The compound's structural features suggest that it may act as a selective inhibitor for certain kinases, potentially impacting pathways associated with cancer and metabolic disorders.
Inhibition Studies
Research indicates that compounds similar to 4-(3-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine exhibit significant inhibitory activity against various kinases. For instance, studies have shown that pyrimidine derivatives can inhibit protein kinase B (PKB), which is involved in cell survival and growth pathways. The introduction of the fluorophenyl group may enhance selectivity and potency against specific biological targets, making this compound a candidate for further pharmacological studies .
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds, providing insights into the potential applications of 4-(3-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine:
- FLT3 Kinase Inhibition : A study reported the discovery of pyrimidine-based inhibitors targeting FLT3 kinase, which plays a significant role in hematopoiesis and is frequently mutated in acute myeloid leukemia (AML). The compound exhibited an IC50 value indicating potent inhibition against FLT3, suggesting that similar derivatives could be developed for therapeutic use .
- Neuropharmacological Effects : Investigations into the neuropharmacological properties of 4-(3-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine dihydrochloride revealed its potential interaction with neurotransmitter receptors. This could influence various neurological processes, highlighting its versatility as a therapeutic agent .
- Kinase-related Disease Treatment : The compound has been explored for its efficacy in treating kinase-related diseases, including certain cancers. Its ability to selectively inhibit kinases could lead to reduced side effects compared to non-selective inhibitors .
Comparative Analysis with Similar Compounds
A comparative analysis of 4-(3-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine with other pyrimidine derivatives is presented in Table 1:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine | Structure | Potent inhibitor of protein kinase B |
| 4-(4-Chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine | Structure | Selective inhibitor with high clearance rates |
| 4-[5-(Trifluoromethyl)pyrimidin-2-yl]piperazine | Structure | Antagonist for muscarinic receptors |
This table illustrates the diversity of biological activities exhibited by pyrimidine derivatives, emphasizing the unique advantages presented by 4-(3-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine.
Q & A
Basic: What synthetic routes are recommended for the preparation of 4-(3-Fluorophenyl)-2-(piperidin-4-yl)pyrimidine?
Methodological Answer:
A common approach involves nucleophilic substitution or Suzuki-Miyaura coupling to introduce the 3-fluorophenyl group to the pyrimidine core. Piperidine derivatives can be incorporated via reductive amination or direct substitution under basic conditions. For example:
- Step 1: Synthesize the pyrimidine scaffold using a cyclocondensation reaction (e.g., reacting thiourea with β-diketones).
- Step 2: Introduce the 3-fluorophenyl group via palladium-catalyzed cross-coupling .
- Step 3: Functionalize the piperidine ring using Boc-protection strategies to avoid side reactions, followed by deprotection .
- Safety: Use inert atmospheres (N₂/Ar) for moisture-sensitive steps and adhere to waste segregation protocols for halogenated byproducts .
Basic: How can the purity and structural integrity of this compound be validated?
Methodological Answer:
- Analytical Techniques:
- HPLC/GC-MS: Quantify purity (>95% typical for research-grade material).
- NMR (¹H/¹³C): Confirm substitution patterns (e.g., fluorophenyl proton splitting at ~7.1–7.4 ppm; piperidine protons at δ 1.5–3.0 ppm).
- X-ray Crystallography: Resolve 3D conformation using SHELXL for refinement (R factor <0.05 indicates high accuracy) .
- Data Interpretation: Cross-reference melting points and spectral data with literature to identify impurities (e.g., unreacted piperidine or fluorophenyl intermediates) .
Advanced: How can discrepancies in crystallographic data (e.g., bond lengths/angles) be resolved during structural refinement?
Methodological Answer:
- Software Tools: Use SHELX suite (SHELXL for refinement, SHELXS for solution) to iteratively adjust parameters. Discrepancies often arise from thermal motion or disorder; apply restraints (e.g., DFIX, SIMU) to stabilize refinement .
- Validation: Cross-check with the Cambridge Structural Database (CSD) for expected bond lengths (e.g., C-F ~1.35 Å, C-N ~1.33 Å).
- Case Study: In , disorder in the trifluoromethyl group required PART instructions in SHELXL to model occupancies accurately .
Advanced: What computational strategies predict the biological activity of this compound?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases, GPCRs). Focus on piperidine’s conformational flexibility and fluorophenyl’s electron-withdrawing effects .
- QSAR Modeling: Train models on pyrimidine derivatives with known IC₅₀ values. Key descriptors include logP (lipophilicity), H-bond acceptors (pyrimidine N), and topological polar surface area .
- Validation: Compare predicted vs. experimental IC₅₀ in enzyme assays (e.g., p38 MAP kinase inhibition in ) .
Advanced: How to design experiments to analyze structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Scaffold Modifications:
- Piperidine Ring: Replace with morpholine (oxygen effect) or pyrrolidine (ring strain) to assess steric/electronic impacts.
- Fluorophenyl Position: Compare 3- vs. 4-fluorophenyl derivatives using parallel synthesis .
- Biological Assays:
Basic: What safety protocols are critical during handling and disposal?
Methodological Answer:
- Handling: Use PPE (gloves, goggles) and fume hoods to avoid inhalation/contact. Piperidine derivatives can cause CNS depression; fluorinated aromatics may be toxic .
- Waste Management: Segregate halogenated waste (fluorophenyl byproducts) and transfer to licensed facilities for incineration .
- Emergency Response: For spills, neutralize with absorbents (vermiculite) and avoid aqueous rinses to prevent environmental release .
Advanced: How to optimize reaction yields when introducing the piperidin-4-yl group?
Methodological Answer:
- Catalysis: Employ Pd(OAc)₂/Xantphos for Buchwald-Hartwig amination (yields >70%) .
- Solvent Optimization: Use DMF or THF for polar intermediates; switch to DCM for acid-sensitive steps.
- Workup: Purify via column chromatography (silica gel, EtOAc/hexane gradient) or recrystallization (ethanol/water) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
